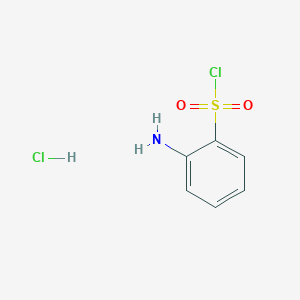

2-Aminobenzene-1-sulfonyl chloride hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is described in the first paper. These compounds were synthesized by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This method could potentially be adapted for the synthesis of 2-Aminobenzene-1-sulfonyl chloride hydrochloride by choosing appropriate starting materials and reaction conditions.

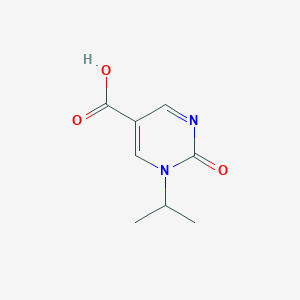

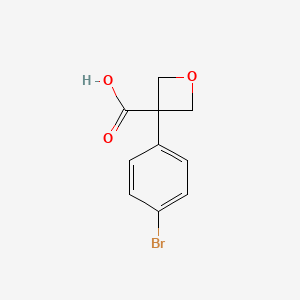

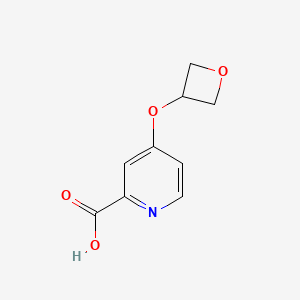

Molecular Structure Analysis

The molecular and electronic structures of the synthesized isomers were characterized using X-ray single crystal diffraction and ab initio quantum-chemical calculations. The crystals of the isomers were found to be organized as molecular crystals with hydrogen bonds of the C-H…O type, which are crucial for the stability of the structure . These findings suggest that similar intramolecular interactions might be expected in the structure of 2-Aminobenzene-1-sulfonyl chloride hydrochloride.

Chemical Reactions Analysis

The second paper discusses the phase-transfer catalysis of sulfodechlorination, which is a type of nucleophilic aromatic substitution reaction . Although the specific compound is not the same, the reaction mechanism involving sulfite ions could be relevant to understanding how 2-Aminobenzene-1-sulfonyl chloride hydrochloride might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride compounds are not directly discussed in the provided papers. However, based on the general behavior of sulfonyl chlorides, we can infer that 2-Aminobenzene-1-sulfonyl chloride hydrochloride would likely be a reactive solid, sensitive to moisture due to the presence of the sulfonyl chloride group, which is typically a good electrophile . The compound would also be expected to have a high melting point and be soluble in polar organic solvents.

Scientific Research Applications

Environmental Impact Reduction in Manufacturing

One application of compounds related to 2-Aminobenzene-1-sulfonyl chloride hydrochloride is in the manufacturing of sulfanilamide preparations, such as phenylurethylane p-sulfonyl chloride. A study by Andosov et al. (1976) focused on reducing water consumption and waste in the production process of such compounds, which is critical for environmental sustainability (Andosov et al., 1976).

Anti-Cancer Properties

Compounds bearing the sulfonamide fragment, including derivatives of 2-Aminobenzene-1-sulfonyl chloride hydrochloride, have been investigated for their anti-cancer properties. Cumaoğlu et al. (2015) synthesized several compounds and found that they significantly reduced cell proliferation and induced the expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).

Inhibition of Enzyme Activity

Sulfonamide derivatives of 2-Aminobenzene-1-sulfonyl chloride hydrochloride have been used as inhibitors for specific enzymes. Morsy et al. (2009) demonstrated that these compounds could effectively inhibit the carbonic anhydrase enzyme, showing potential therapeutic applications in treating conditions like glaucoma and possibly certain cancers (Morsy et al., 2009).

Improved Manufacturing Processes

Improvements in the manufacturing processes of related compounds have been a focus area. Tan et al. (2011) explored alternative methods for synthesizing p-acetaminobenzenesulfonyl chloride, a compound closely related to 2-Aminobenzene-1-sulfonyl chloride hydrochloride, aiming to reduce environmental impact and enhance efficiency (Tan et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds often react with amines, suggesting that amines could be potential targets .

Mode of Action

It’s known that sulfonyl chloride compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine) attacks the sulfonyl chloride, leading to the substitution of the chloride group .

Biochemical Pathways

The compound’s potential to react with amines suggests it could influence pathways involving these molecules .

Result of Action

Its potential to react with amines suggests it could influence the structure and function of molecules containing these groups .

properties

IUPAC Name |

2-aminobenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-4-2-1-3-5(6)8;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUXFQYGNBABET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzene-1-sulfonyl chloride hydrochloride | |

CAS RN |

1417793-77-1 | |

| Record name | Benzenesulfonyl chloride, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)